molecular formula C23H25N3O2 B2451742 2-cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide CAS No. 898420-33-2

2-cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide

Cat. No.: B2451742
CAS No.: 898420-33-2
M. Wt: 375.472
InChI Key: GKSDUGAKSWPZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclohexyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of cyclohexyl and phenylacetamide groups differentiates it from other quinazolinone derivatives .

Properties

IUPAC Name

2-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-24-21-13-6-5-12-20(21)23(28)26(16)19-11-7-10-18(15-19)25-22(27)14-17-8-3-2-4-9-17/h5-7,10-13,15,17H,2-4,8-9,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSDUGAKSWPZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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